molecular formula C17H18N2O3 B2414098 (E)-N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-3-(furan-3-yl)acrylamide CAS No. 1448139-46-5

(E)-N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-3-(furan-3-yl)acrylamide

Cat. No. B2414098
CAS RN: 1448139-46-5
M. Wt: 298.342
InChI Key: HVKUYNAHXNQUDI-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While specific synthesis methods for this compound were not found, furan derivatives in general can be synthesized from various sulfur ylides and alkyl acetylenic carboxylates . The reactions are carried out under mild synthetic conditions supported by microwave radiation .

Scientific Research Applications

Chemistry and Biochemistry of Acrylamides

(E)-N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-3-(furan-3-yl)acrylamide belongs to the family of acrylamides, compounds known for their wide range of applications in scientific research and industrial processes. Acrylamide, a simpler compound within this family, is utilized globally to synthesize polyacrylamide, which has found extensive applications in soil conditioning, wastewater treatment, and as a solid support in protein electrophoresis due to its ability to form gels. The understanding of acrylamide's formation, particularly in food processes, and its role in human health is crucial, highlighting the need for comprehensive studies on its chemistry, biochemistry, metabolism, and toxicology. Such research efforts aim to develop improved food processing methods to decrease dietary acrylamide content, thus reducing potential health risks associated with its consumption (Friedman, 2003).

Industrial and Food Applications of Polyacrylamides

Polyacrylamides, derived from acrylamide monomers, serve in various industrial and food applications, enhancing the efficiency of processes such as water and wastewater treatment and paper processing. The discovery of acrylamide in heat-treated foods has spurred research into its occurrence, chemistry, and toxicology, aiming to mitigate potential health risks. Understanding the chemical pathways leading to acrylamide formation during food preparation is crucial for developing strategies to reduce its presence in the food chain, thereby protecting consumer health without compromising food quality and sensory properties (Taeymans et al., 2004).

Coordination Chemistry of Acrylamides

The coordination chemistry of acrylamides, including this compound, is an area of significant interest in scientific research. These compounds can form complexes with various transition metals, showcasing their potential versatility as ligands in the synthesis of new materials. The study of acrylamide complexes and their interactions with biologically relevant metal ions offers insights into the potential role of such interactions in biological systems, including acrylamide metabolism and its health effects. This knowledge can contribute to the development of novel materials and therapeutic agents, highlighting the importance of understanding the fundamental chemistry of acrylamides (Girma et al., 2005).

Mitigation of Acrylamide Toxicity

Research into mitigating the adverse effects of dietary acrylamide is critical for ensuring food safety and public health. Various strategies have been explored to reduce acrylamide levels in food products, including modifying food formulations and processing conditions. The addition of specific food-compatible compounds before processing has shown promise in inhibiting acrylamide formation. Furthermore, understanding the mechanisms of acrylamide toxicity in biological systems is essential for developing effective interventions to protect against its potential health risks. This research area underscores the importance of interdisciplinary efforts to improve food safety and minimize the health impacts of acrylamide exposure (Friedman, 2015).

properties

IUPAC Name

(E)-N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-3-(furan-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-19(2)17(21)11-13-3-6-15(7-4-13)18-16(20)8-5-14-9-10-22-12-14/h3-10,12H,11H2,1-2H3,(H,18,20)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKUYNAHXNQUDI-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C=CC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)/C=C/C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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